molecular formula C14H11NO4 B565670 7-Ethoxyresorufin N-Oxide CAS No. 3705-80-4

7-Ethoxyresorufin N-Oxide

Cat. No.: B565670
CAS No.: 3705-80-4
M. Wt: 257.245
InChI Key: XWPCTJAXIHCATC-UHFFFAOYSA-N
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Description

7-Ethoxyresorufin N-Oxide is a derivative of resazurin, known for its application as a fluorescent probe in biochemical and cell-based assays. This compound is particularly significant in the study of cytochrome P450 enzymes, especially CYP1A1, due to its role as a fluorometric substrate and competitive inhibitor .

Biochemical Analysis

Biochemical Properties

7-Ethoxyresorufin N-Oxide interacts with certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics . The mechanism of action of this compound involves its deethylation by these cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound .

Cellular Effects

In cellular processes, this compound influences cell function by interacting with the cytochrome P450 enzyme family. It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of this compound involves its deethylation by cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound . This transformation is central to the 7-Ethoxyresorufin-O-deethylase (EROD) assay, a widely employed method to assess the enzymatic activity of CYP1A1 .

Temporal Effects in Laboratory Settings

It is known that the fluorescence of resorufin, which emits at around 590 nm when excited at 572 nm, allows for sensitive, real-time monitoring of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of the cytochrome P450 enzyme family . It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyresorufin N-Oxide typically involves the ethoxylation of resorufin. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethoxylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for research and industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, NADPH.

    Reduction: Neuronal nitric oxide synthase, NADPH.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Resorufin.

    Reduction: Inhibited nitric oxide synthesis products.

Scientific Research Applications

7-Ethoxyresorufin N-Oxide is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with both cytochrome P450 enzymes and neuronal nitric oxide synthase. This dual functionality makes it a valuable tool in biochemical and toxicological studies, providing insights into enzyme activity and inhibition mechanisms.

Properties

IUPAC Name

7-ethoxy-10-oxidophenoxazin-10-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCTJAXIHCATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747744
Record name 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-80-4
Record name 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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